molecular formula C26H28N4O3S B14642780 Pentanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)- CAS No. 53222-03-0

Pentanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-

Cat. No.: B14642780
CAS No.: 53222-03-0
M. Wt: 476.6 g/mol
InChI Key: ARJMVZJVCUBKTH-UHFFFAOYSA-N
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Description

Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acridine moiety, which is known for its biological activity, and a sulfonamide group, which is commonly found in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- typically involves multiple steps, starting with the preparation of the acridine derivative. One common method involves the reaction of 9-aminoacridine with acetic anhydride to form 9-acetamidoacridine. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride to introduce the sulfonamide group. The final step involves the reduction of the nitro group to an amino group, yielding the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent due to the presence of the acridine moiety.

    Medicine: Investigated for its potential use in cancer therapy as it can intercalate into DNA and disrupt cellular processes.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific DNA sequences, particularly those rich in adenine-thymine (A-T) pairs, and induces double-stranded breaks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the acridine and sulfonamide groups allows for a wide range of applications and interactions with biological molecules.

Properties

CAS No.

53222-03-0

Molecular Formula

C26H28N4O3S

Molecular Weight

476.6 g/mol

IUPAC Name

N-[9-[4-(pentylsulfonylamino)anilino]acridin-3-yl]acetamide

InChI

InChI=1S/C26H28N4O3S/c1-3-4-7-16-34(32,33)30-20-12-10-19(11-13-20)28-26-22-8-5-6-9-24(22)29-25-17-21(27-18(2)31)14-15-23(25)26/h5-6,8-15,17,30H,3-4,7,16H2,1-2H3,(H,27,31)(H,28,29)

InChI Key

ARJMVZJVCUBKTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C

Origin of Product

United States

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